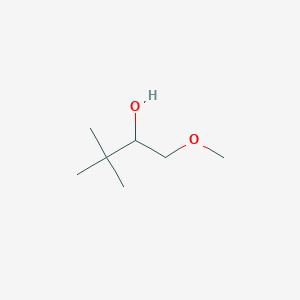
1-Methoxy-3,3-dimethylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3,3-dimethylbutan-2-ol is an organic compound with the molecular formula C7H16O2 and a molecular weight of 132.2 g/mol . It is a colorless liquid that is primarily used in research and industrial applications. This compound is known for its unique structure, which includes a methoxy group and a tertiary alcohol.
Métodos De Preparación
The synthesis of 1-Methoxy-3,3-dimethylbutan-2-ol can be achieved through various methods. One common synthetic route involves the reaction of 3,3-dimethylbutan-2-one with methanol in the presence of an acid catalyst . This reaction proceeds via the formation of a hemiacetal intermediate, which is then converted to the desired product through nucleophilic substitution.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Análisis De Reacciones Químicas
1-Methoxy-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields a ketone, while reduction with sodium borohydride produces a secondary alcohol .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 1-Methoxy-3,3-dimethylbutan-2-ol exerts its effects involves interactions with various molecular targets and pathways.
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
The specific mechanisms depend on the context in which the compound is used, such as in biochemical assays or pharmaceutical research .
Comparación Con Compuestos Similares
1-Methoxy-3,3-dimethylbutan-2-ol can be compared with other similar compounds, such as 3,3-dimethylbutan-2-ol and 1-methoxy-2-methyl-2-propanol .
3,3-Dimethylbutan-2-ol: This compound lacks the methoxy group present in this compound, resulting in different chemical properties and reactivity.
1-Methoxy-2-methyl-2-propanol: This compound has a similar methoxy group but differs in the position and structure of the carbon backbone, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C7H16O2 |
|---|---|
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
1-methoxy-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-7(2,3)6(8)5-9-4/h6,8H,5H2,1-4H3 |
Clave InChI |
MCNKQNGPUIQVSN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(COC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


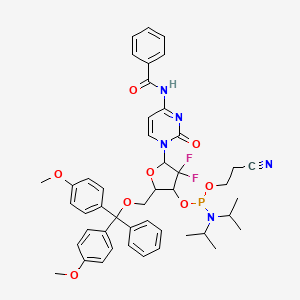
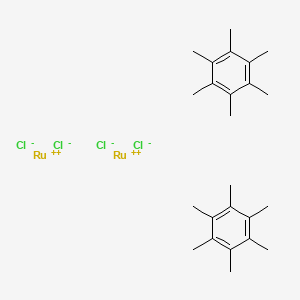
![5-{[2,5-Dimethyl-1-(2-methylphenyl)pyrrol-3-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B12504342.png)
![3-[(3-Chloro-2-methylphenyl)carbamoyl]-2-[(4-chlorophenyl)methyl]propanoic acid](/img/structure/B12504352.png)

![sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate](/img/structure/B12504359.png)
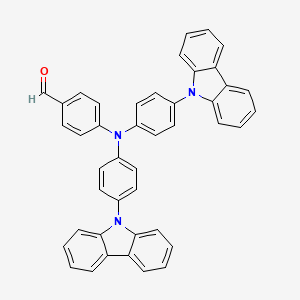
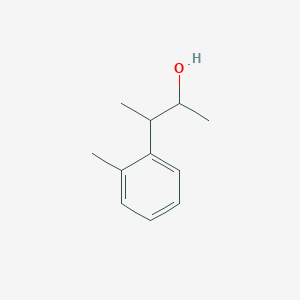
![4-Chloronaphtho[2,3-b]benzofuran](/img/structure/B12504372.png)
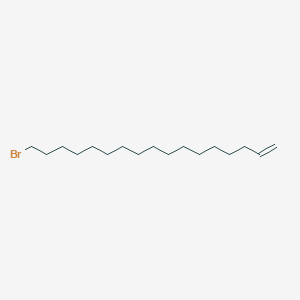

![2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12504384.png)
![N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504390.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate](/img/structure/B12504397.png)
